5-Brom-2-(chlormethyl)pyridin

Übersicht

Beschreibung

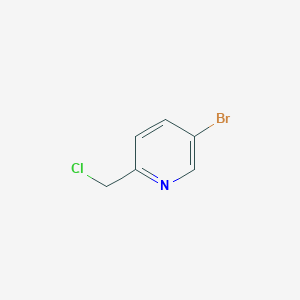

5-Bromo-2-(chloromethyl)pyridine: is an organic compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and a chloromethyl group at the 2-position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-2-(chloromethyl)pyridine is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules through cross-coupling reactions and nucleophilic substitutions .

Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It can be part of the synthesis route for drugs targeting various biological pathways .

Industry: In the agrochemical industry, 5-Bromo-2-(chloromethyl)pyridine is used to synthesize herbicides, insecticides, and fungicides.

Wirkmechanismus

Target of Action

5-Bromo-2-(chloromethyl)pyridine is a chemical compound used in organic synthesis It is often used as a reagent in the suzuki–miyaura coupling reaction , which suggests that its targets could be various organic compounds that participate in this reaction.

Mode of Action

In the context of the suzuki–miyaura coupling reaction, this compound might interact with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

In the context of the suzuki–miyaura coupling reaction, this compound is involved in the formation of carbon-carbon bonds . This reaction is a key step in many synthetic pathways, leading to the production of various organic compounds .

Result of Action

The result of the action of 5-Bromo-2-(chloromethyl)pyridine is the formation of new organic compounds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds .

Action Environment

The action of 5-Bromo-2-(chloromethyl)pyridine can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere and at temperatures below -20°C . These conditions help maintain the stability of the compound and ensure its efficacy in reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(chloromethyl)pyridine typically involves the halogenation of 2-methylpyridine. One common method is the bromination of 2-methylpyridine to form 5-bromo-2-methylpyridine, followed by chlorination to introduce the chloromethyl group. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of 5-Bromo-2-(chloromethyl)pyridine may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is usually purified through distillation or recrystallization to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-2-(chloromethyl)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the halogen atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products:

- Substituted pyridines with various functional groups depending on the nucleophile used.

- Biaryl compounds from cross-coupling reactions.

- Pyridine N-oxides or dehalogenated pyridines from oxidation and reduction reactions .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-chloropyridine: Similar structure but lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

2-Bromo-5-chloropyridine: Positional isomer with different reactivity due to the placement of halogen atoms.

5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of a chloromethyl group, affecting its reactivity and applications.

Uniqueness: 5-Bromo-2-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups, which provide dual sites for chemical modification. This dual functionality allows for versatile applications in synthesis, making it a valuable intermediate in various chemical processes .

Biologische Aktivität

5-Bromo-2-(chloromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing methods, and implications for drug development based on diverse research findings.

Chemical Structure and Properties

5-Bromo-2-(chloromethyl)pyridine is characterized by the presence of a bromine atom at the 5-position and a chloromethyl group at the 2-position of the pyridine ring. Its molecular formula is C6H5BrClN, with a molecular weight of approximately 202.47 g/mol. The unique combination of halogen substituents contributes to its reactivity and biological properties, making it a valuable intermediate in organic synthesis and drug development.

Anticancer Properties

Research indicates that 5-Bromo-2-(chloromethyl)pyridine exhibits significant anticancer activity. Studies have shown that derivatives of this compound can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression, such as tyrosine kinases. For instance, one study reported that certain derivatives demonstrated IC50 values in the low micromolar range against specific cancer cell lines, indicating potent anticancer properties .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown selective inhibition against Chlamydia trachomatis, a common sexually transmitted infection. Derivatives were found to impair the growth of this pathogen without affecting host cell viability, suggesting a promising therapeutic application . Additionally, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial efficacy .

The mechanism through which 5-Bromo-2-(chloromethyl)pyridine exerts its biological effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, influencing cellular processes related to growth and proliferation .

Synthesis Methods

Various synthesis methods have been documented for producing 5-Bromo-2-(chloromethyl)pyridine. These methods emphasize efficiency and scalability, making them suitable for industrial applications. Common approaches include:

- Nucleophilic Substitution Reactions : Utilizing halogenated precursors to introduce the chloromethyl group.

- Cyclization Reactions : Forming more complex structures through cyclization processes involving the pyridine ring.

Comparative Analysis with Similar Compounds

The following table compares 5-Bromo-2-(chloromethyl)pyridine with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Bromo-3-chloro-2-methylpyridine | 0.84 | Contains a methyl group instead of chloromethyl |

| 2-(Chloromethyl)pyridine hydrochloride | 0.79 | Lacks bromination at the 5-position |

| 5-Bromo-3-chloropicolinonitrile | 0.75 | Contains a nitrile group, altering reactivity |

| 5-Bromo-2-chloro-4-isopropoxypyrimidine | 0.76 | Has an isopropoxy substituent enhancing solubility |

| 5-Bromo-2,4-dichloropyrimidine | 0.74 | Additional chlorine substituents increase reactivity |

This comparison illustrates how variations in substitution patterns can lead to distinct chemical properties and biological activities.

Case Studies

- Anticancer Activity : A study evaluating several derivatives of 5-Bromo-2-(chloromethyl)pyridine found that certain compounds exhibited IC50 values as low as 1 μM against breast cancer cell lines, suggesting strong potential for further development as anticancer agents .

- Antimicrobial Selectivity : In another study focused on Chlamydia trachomatis, derivatives were shown to selectively inhibit bacterial growth while maintaining low toxicity towards mammalian cells, highlighting their potential therapeutic use .

Eigenschaften

IUPAC Name |

5-bromo-2-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESFMWFCJUGBLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464725 | |

| Record name | 5-bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168823-76-5 | |

| Record name | 5-bromo-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.